1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride
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Overview
Description
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a nonselective serotonin receptor agonist, which means it can bind to multiple types of serotonin receptors and activate them . This interaction leads to various physiological effects, including modulation of mood, appetite, and sleep.
Comparison with Similar Compounds
1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride can be compared with other piperazine derivatives such as:
1-(2-Methoxyphenyl)piperazine: Known for its use in functionalizing pyrazolylvinyl ketones.
1-(4-Methoxyphenyl)piperazine: Used in the synthesis of cyclic amine substituted Tröger′s base derivatives.
1-(2,3-Dichlorophenyl)piperazine: Known for its application in the synthesis of functionalized bis(mercaptoimidazolyl)borates.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions.
Properties
CAS No. |
81185-87-7 |
---|---|
Molecular Formula |
C19H32Cl2N2O3 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 6-[4-(2-methoxyphenyl)piperazin-1-yl]hexanoate;dihydrochloride |
InChI |
InChI=1S/C19H30N2O3.2ClH/c1-3-24-19(22)11-5-4-8-12-20-13-15-21(16-14-20)17-9-6-7-10-18(17)23-2;;/h6-7,9-10H,3-5,8,11-16H2,1-2H3;2*1H |
InChI Key |
IBURYOOULSOCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCN1CCN(CC1)C2=CC=CC=C2OC.Cl.Cl |
Origin of Product |
United States |
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